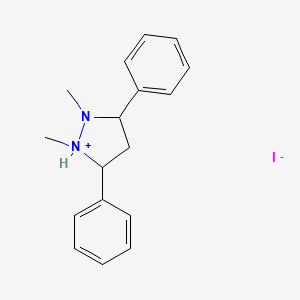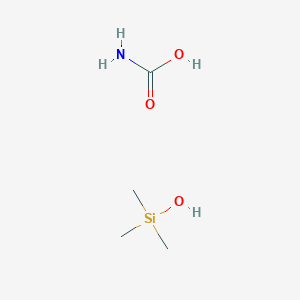
Carbamic acid--trimethylsilanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–trimethylsilanol (1/1) typically involves the reaction of carbamic acid with trimethylsilanol. One common method is to react ammonia (NH₃) with carbon dioxide (CO₂) to form carbamic acid, which is then reacted with trimethylsilanol under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the carbamic acid .
Industrial Production Methods
Industrial production of carbamic acid–trimethylsilanol (1/1) may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid–trimethylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving carbamic acid–trimethylsilanol (1/1) include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving carbamic acid–trimethylsilanol (1/1) depend on the specific reaction and conditions. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or other derivatives .
Scientific Research Applications
Carbamic acid–trimethylsilanol (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbamic acid–trimethylsilanol (1/1) involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Carbamic Acid: A simpler form of the compound with the formula H₂NCOOH.
Trimethylsilanol: An organosilicon compound with the formula (CH₃)₃SiOH.
Carbamates: A class of compounds derived from carbamic acid, with the general formula R₂NC(O)OR.
Uniqueness
Carbamic acid–trimethylsilanol (1/1) is unique due to its combination of carbamic acid and trimethylsilanol properties.
Properties
CAS No. |
58078-34-5 |
|---|---|
Molecular Formula |
C4H13NO3Si |
Molecular Weight |
151.24 g/mol |
IUPAC Name |
carbamic acid;hydroxy(trimethyl)silane |
InChI |
InChI=1S/C3H10OSi.CH3NO2/c1-5(2,3)4;2-1(3)4/h4H,1-3H3;2H2,(H,3,4) |
InChI Key |
OAKRBUFGGPEPNX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


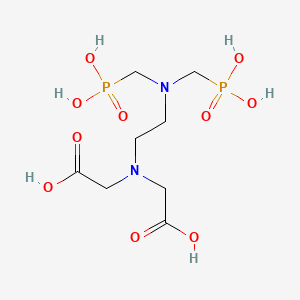
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
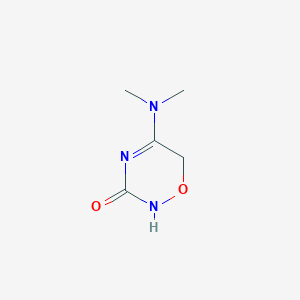
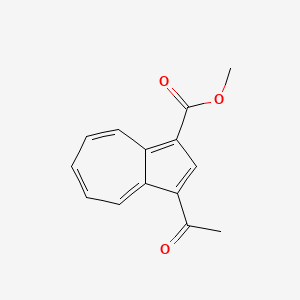
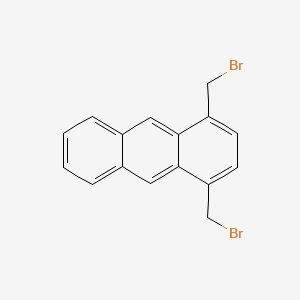
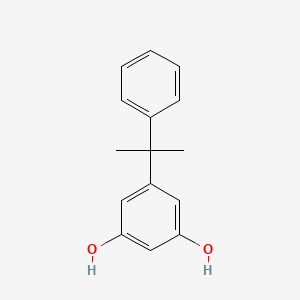
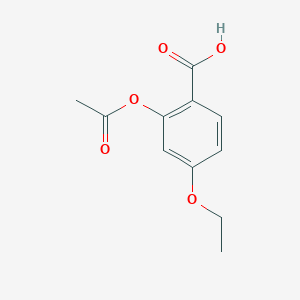
![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
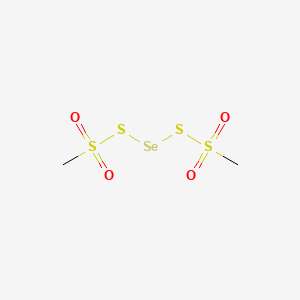

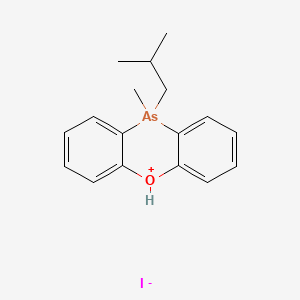
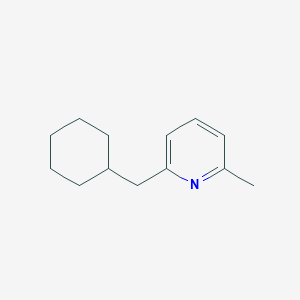
![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
